molecular formula C6H9NO4 B070617 (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid CAS No. 185527-67-7

(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid

Cat. No. B070617
M. Wt: 159.14 g/mol
InChI Key: HMHPAFJEDLYRGO-CVYQJGLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid, also known as ACC, is an important amino acid derivative used in various scientific research applications. It is a cyclic amino acid that has a unique structure and is synthesized through a complex process.

Mechanism Of Action

The mechanism of action of (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid is not fully understood. However, it is known to interact with various enzymes involved in amino acid metabolism, including aminotransferases and decarboxylases. (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters.

Biochemical And Physiological Effects

(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters, including dopamine and serotonin. (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has also been shown to have antioxidant properties and may protect against oxidative stress. Furthermore, (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has been shown to modulate the immune response and may have potential therapeutic applications in the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid in lab experiments is its unique structure, which allows for the synthesis of peptides and proteins with specific properties. Furthermore, (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has potential therapeutic applications, which make it a promising target for drug discovery. However, one of the limitations of using (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid in lab experiments is its complex synthesis process, which may limit its availability and increase the cost of research.

Future Directions

There are several future directions for research on (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Furthermore, research is needed to fully understand the mechanism of action of (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid and its potential therapeutic applications. Finally, there is a need for further research on the biochemical and physiological effects of (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid, including its role in the immune response and its potential as an antioxidant.

Synthesis Methods

The synthesis of (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid involves a complex process that requires several steps. The first step involves the synthesis of 2-bromoacetic acid, which is then converted to 2-(carboxymethyl)cyclopropane-1-carboxylic acid. This intermediate is then treated with a chiral auxiliary to produce the desired product, (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid.

Scientific Research Applications

(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has various scientific research applications, including its use as a building block for the synthesis of peptides and proteins. It is also used as a substrate for enzymes involved in the metabolism of amino acids. Furthermore, (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has been shown to have potential therapeutic applications, including its use in the treatment of cancer and neurodegenerative diseases.

properties

CAS RN

185527-67-7

Product Name

(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9NO4/c7-6(5(10)11)2-3(6)1-4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1

InChI Key

HMHPAFJEDLYRGO-CVYQJGLWSA-N

Isomeric SMILES

C1[C@H]([C@@]1(C(=O)O)N)CC(=O)O

SMILES

C1C(C1(C(=O)O)N)CC(=O)O

Canonical SMILES

C1C(C1(C(=O)O)N)CC(=O)O

synonyms

Cyclopropaneacetic acid, 2-amino-2-carboxy-, (1S-cis)- (9CI)

Origin of Product

United States

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